5-Phenylpyrrolidine-2-carboxamide hydrochloride
CAS No.: 1803561-79-6
VCID: VC2589279
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
5-Phenylpyrrolidine-2-carboxamide hydrochloride, also known as (2S,5R)-5-Phenylpyrrolidine-2-carboxamide hydrochloride, is a compound of significant interest in organic chemistry and pharmacology. It is characterized by a pyrrolidine ring attached to a phenyl group and a carboxamide functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications . Synthesis of the CompoundThe synthesis of 5-Phenylpyrrolidine-2-carboxamide hydrochloride typically begins with commercially available starting materials, such as (S)-phenylalanine. The process involves multiple steps to introduce the pyrrolidine ring and carboxamide functionality. The hydrochloride form is achieved by treating the free base with hydrochloric acid to enhance solubility and stability. General Synthesis Steps:
Industrial production methods often optimize these steps for higher yield and purity using continuous flow reactors and automated systems. Biological InteractionsThe compound has been studied for its interactions with biological targets such as enzymes or receptors. Its chiral nature allows it to selectively bind to specific molecular targets, influencing biological pathways that may lead to therapeutic effects . Applications5-Phenylpyrrolidine-2-carboxamide hydrochloride serves as:
Analytical CharacterizationThe structure and purity of 5-Phenylpyrrolidine-2-carboxamide hydrochloride are confirmed using advanced analytical techniques. Table 2: Spectroscopic Data
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CAS No. | 1803561-79-6 | ||||||
Product Name | 5-Phenylpyrrolidine-2-carboxamide hydrochloride | ||||||
Molecular Formula | C11H15ClN2O | ||||||
Molecular Weight | 226.7 g/mol | ||||||
IUPAC Name | 5-phenylpyrrolidine-2-carboxamide;hydrochloride | ||||||
Standard InChI | InChI=1S/C11H14N2O.ClH/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7H2,(H2,12,14);1H | ||||||
Standard InChIKey | GFTHKSJEYYRBIR-UHFFFAOYSA-N | ||||||
SMILES | C1CC(NC1C2=CC=CC=C2)C(=O)N.Cl | ||||||
Canonical SMILES | C1CC(NC1C2=CC=CC=C2)C(=O)N.Cl | ||||||
PubChem Compound | 75525743 | ||||||
Last Modified | Apr 15 2024 |
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